1-Ethyl-piperidine-3-carboxylic acid
Overview
Description
1-Ethyl-piperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H15NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 1-ethylpiperidine-3-carboxylic acid, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
The compound’s molecular weight is 19367 , which may influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which 1-Ethylpiperidine-3-carboxylic acid is part of, have been found to exhibit a wide range of biological activities . They have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Cellular Effects
Related compounds such as piperine and piperidine have been shown to have effects on various types of cells, including cancer cells .
Molecular Mechanism
Related compounds such as piperine and piperidine have been shown to regulate several crucial signaling pathways essential for the establishment of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-piperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of piperidine with ethyl bromide, followed by carboxylation. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of 1-ethylpiperidine-3-carboxylic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Ethyl-piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the ethyl and carboxylic acid groups.
2-Ethylpiperidine: Similar to 1-ethylpiperidine-3-carboxylic acid but with the ethyl group at a different position.
3-Piperidinecarboxylic acid: Lacks the ethyl group but has the carboxylic acid group at the same position.
Uniqueness: 1-Ethyl-piperidine-3-carboxylic acid is unique due to the presence of both the ethyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets and enables its use in diverse applications .
Properties
IUPAC Name |
1-ethylpiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAARCSKNLPQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622098 | |
Record name | 1-Ethylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861071-98-9 | |
Record name | 1-Ethylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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